molecular formula C6H7N3O2 B8760127 6-Methyl-2-nitraminopyridine

6-Methyl-2-nitraminopyridine

Cat. No. B8760127
M. Wt: 153.14 g/mol
InChI Key: HAHKPSSJIPXVRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Methyl-2-nitraminopyridine is a useful research compound. Its molecular formula is C6H7N3O2 and its molecular weight is 153.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C6H7N3O2

Molecular Weight

153.14 g/mol

IUPAC Name

N-(6-methylpyridin-2-yl)nitramide

InChI

InChI=1S/C6H7N3O2/c1-5-3-2-4-6(7-5)8-9(10)11/h2-4H,1H3,(H,7,8)

InChI Key

HAHKPSSJIPXVRQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)N[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of 2-amino-6-methylpyridine (38 g, 352 mmol) in conc. H2SO4 (70 mL) at 0 ° C. was added HNO3 (16.5 mL, d=1.49) drop-wise over 30 min. The mixture was warmed stirred an additional 1 h at 0° C. then poured into 500 g of ice. This heterogeneous mixture was stirred for 1 h at r.t., filtered, washed with 50 mL H2O and the residue was briefly dried to give 58 g of crude moist 6-methyl-2-nitraminopyridine. This solid was carefully added in 1-2 g portions to stirred H2SO4 (70 mL) at 40° C. After complete addition, the reaction mixture was stirred 1 h at 40° C., cooled and poured into 500 g of ice. The resulting precipitate was filtered, washed with 50 mL of H2O, and air dried to give a yellow solid.
Quantity
38 g
Type
reactant
Reaction Step One
Name
Quantity
16.5 mL
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
500 g
Type
reactant
Reaction Step Two

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